4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride
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Overview
Description
4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is an organic compound with the molecular formula C7H9FN2·HCl. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom and a methyl group on the nitrogen atom of the diamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride typically involves a multi-step process:
Nitration: The starting material, 4-fluoronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces secondary amines.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N1-methylbenzene-1,2-diamine
- 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine
- N-Methyl-1,2-benzenediamine dihydrochloride
Uniqueness
4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which confer specific electronic and steric properties. These properties make it particularly useful in medicinal chemistry for the development of drugs with enhanced potency and selectivity .
Properties
IUPAC Name |
4-fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWOFLAFYAMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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